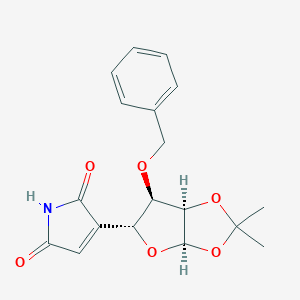
2-Chloro-2,2-Difluoro-1-(4-Morpholinyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine is an organic chemical compound that features both amine and ether functional groups. The presence of these functional groups makes morpholine derivatives versatile in various chemical reactions and applications. The specific compound, 4-(chlorodifluoroacetyl)morpholine, is characterized by the substitution of a chlorodifluoroacetyl group at the fourth position of the morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorodifluoroacetyl)morpholine typically involves the reaction of morpholine with chlorodifluoroacetic acid or its derivatives. One common method is the acylation of morpholine using chlorodifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
Industrial production of 4-(chlorodifluoroacetyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(chlorodifluoroacetyl)morpholine undergoes various chemical reactions typical of morpholine derivatives. These include:
Nucleophilic Substitution: The chlorodifluoroacetyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorodifluoroacetyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidodifluoroacetyl)morpholine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide.
Aplicaciones Científicas De Investigación
4-(chlorodifluoroacetyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(chlorodifluoroacetyl)morpholine involves its interaction with specific molecular targets. The chlorodifluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the chlorodifluoroacetyl group.
4-(Trifluoroacetyl)morpholine: A similar compound with a trifluoroacetyl group instead of chlorodifluoroacetyl.
4-(Acetyl)morpholine: A simpler derivative with an acetyl group.
Uniqueness
4-(chlorodifluoroacetyl)morpholine is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
121412-23-5 |
|---|---|
Fórmula molecular |
C6H8ClF2NO2 |
Peso molecular |
199.58 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
Clave InChI |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
SMILES canónico |
C1COCCN1C(=O)C(F)(F)Cl |
Sinónimos |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


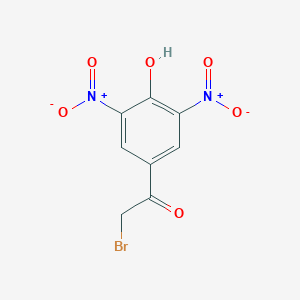
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
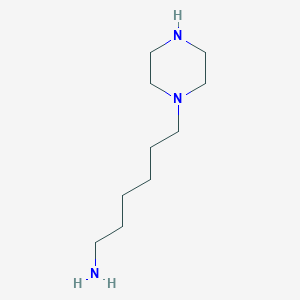
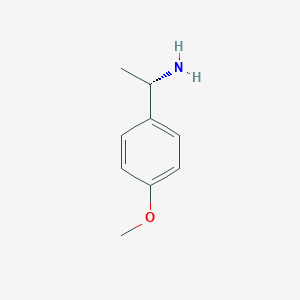
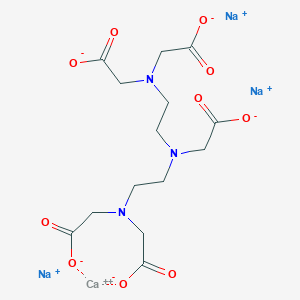
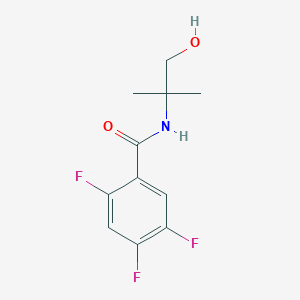
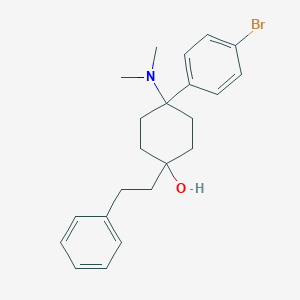
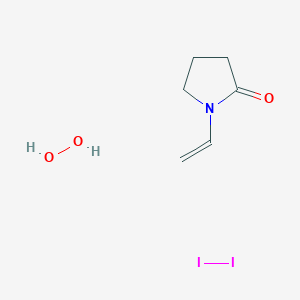
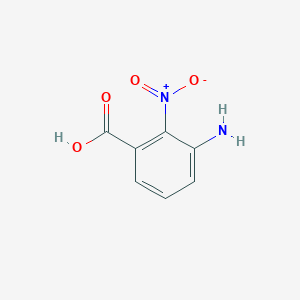
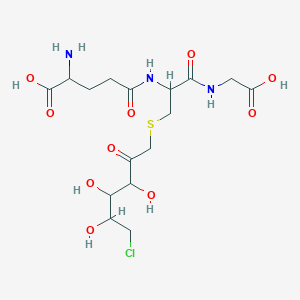
![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)
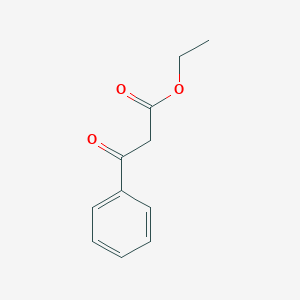
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
